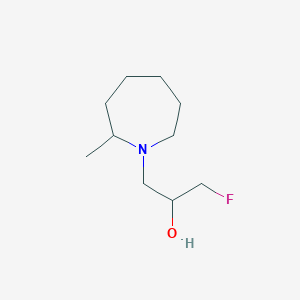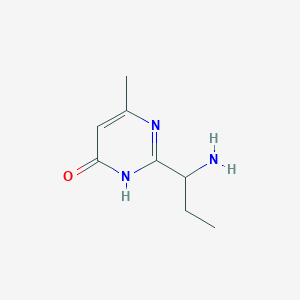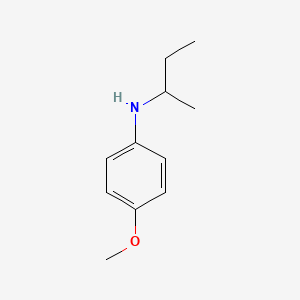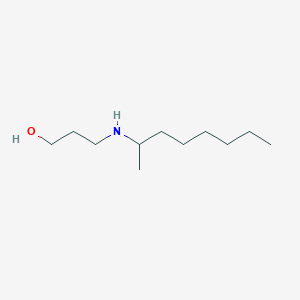![molecular formula C10H15NO2 B13274254 2-{[(2-Hydroxypropyl)amino]methyl}phenol](/img/structure/B13274254.png)
2-{[(2-Hydroxypropyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Hydroxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of a phenol group, an amino group, and a hydroxypropyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxypropyl)amino]methyl}phenol typically involves the reaction of 2-aminomethylphenol with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{[(2-Hydroxypropyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino group can participate in ionic interactions, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethylphenol: Lacks the hydroxypropyl group, resulting in different chemical properties.
2-Hydroxypropylamine: Lacks the phenol group, leading to different reactivity and applications.
N-(2-Hydroxyethyl)aniline: Contains a hydroxyethyl group instead of a hydroxypropyl group, affecting its chemical behavior.
Uniqueness
2-{[(2-Hydroxypropyl)amino]methyl}phenol is unique due to the presence of both a phenol group and a hydroxypropyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(2-hydroxypropylamino)methyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-8(12)6-11-7-9-4-2-3-5-10(9)13/h2-5,8,11-13H,6-7H2,1H3 |
InChI Key |
WPHPNIOPTDROOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13274177.png)
![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13274180.png)

![6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13274188.png)




![tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate](/img/structure/B13274230.png)
![1-Methyl-4-azaspiro[2.5]octane](/img/structure/B13274234.png)


amine](/img/structure/B13274245.png)
![3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13274247.png)
